molecular formula C16H13BrN4O4S2 B11173857 4-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide

4-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide

Cat. No.: B11173857
M. Wt: 469.3 g/mol
InChI Key: MDZCCGYZKORBQO-UHFFFAOYSA-N
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Description

4-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide is a complex organic compound that features a bromine atom, a pyrimidinylsulfamoyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Sulfonation: Addition of a sulfonamide group to the benzene ring.

    Coupling Reaction: Formation of the pyrimidinylsulfamoyl group through a coupling reaction with pyrimidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrimidinylsulfamoyl group, in particular, is a key feature that differentiates it from other similar compounds.

Properties

Molecular Formula

C16H13BrN4O4S2

Molecular Weight

469.3 g/mol

IUPAC Name

4-[(4-bromophenyl)sulfonylamino]-N-pyrimidin-2-ylbenzenesulfonamide

InChI

InChI=1S/C16H13BrN4O4S2/c17-12-2-6-14(7-3-12)26(22,23)20-13-4-8-15(9-5-13)27(24,25)21-16-18-10-1-11-19-16/h1-11,20H,(H,18,19,21)

InChI Key

MDZCCGYZKORBQO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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